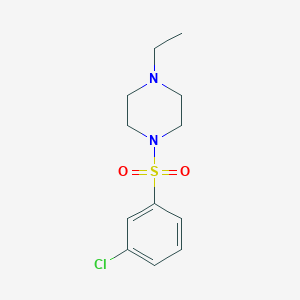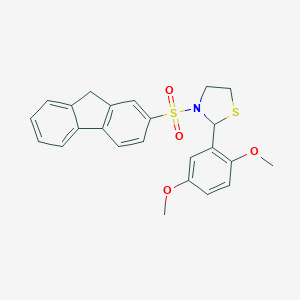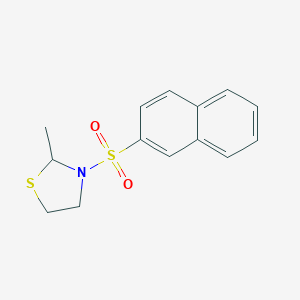
1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine” is a complex organic molecule that contains a piperazine ring, a common feature in many pharmaceuticals and other biologically active compounds . The piperazine ring is substituted with an ethyl group at the 4-position and a (3-chlorophenyl)sulfonyl group at the 1-position.
Chemical Reactions Analysis
Piperazine derivatives, including this compound, can undergo a variety of chemical reactions, particularly at the nitrogen atoms. They can act as bases, forming salts with acids, and can also undergo various substitution reactions .作用机制
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes. For example, the inhibition of carbonic anhydrase II may lead to a decrease in the production of bicarbonate ions, which can have a therapeutic effect in conditions such as glaucoma. Similarly, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects in neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been found to decrease the levels of malondialdehyde, a marker of oxidative stress, in the brain. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons. These effects suggest that this compound may have a neuroprotective effect and could be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is its high purity, which allows for accurate and reproducible experiments. Additionally, its inhibitory activity against various enzymes makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine. One area of interest is its potential as a drug for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the synthesis of new derivatives of this compound may lead to compounds with improved properties for use in scientific research and drug discovery.
合成方法
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine can be achieved through the reaction of 3-chlorobenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a purity of 95%.
科学研究应用
1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been shown to possess anticonvulsant, anxiolytic, and antidepressant activities. These properties make this compound a promising candidate for the development of drugs for various neurological disorders.
属性
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTBOAYXBNECFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492472.png)


![2-(4-chlorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492478.png)
![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492479.png)
![2-(4-methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492482.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492484.png)
![5-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B492486.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B492487.png)
![2-(3,4-dimethoxyphenyl)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492488.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492489.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxypropanamide](/img/structure/B492492.png)
![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)